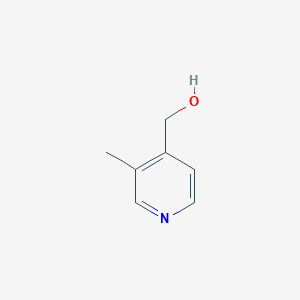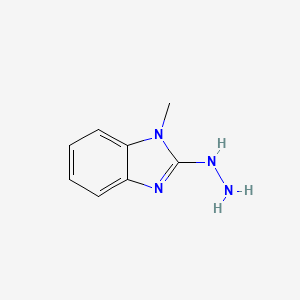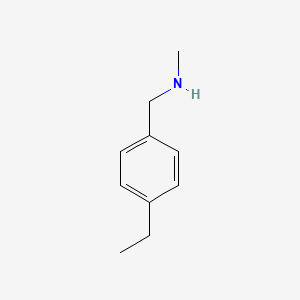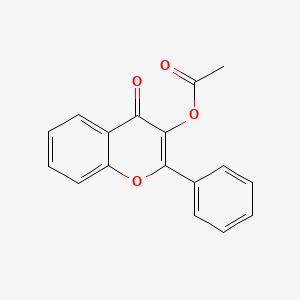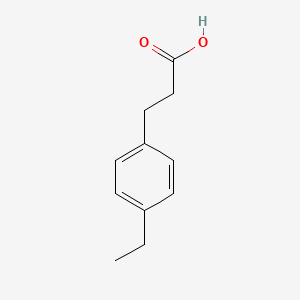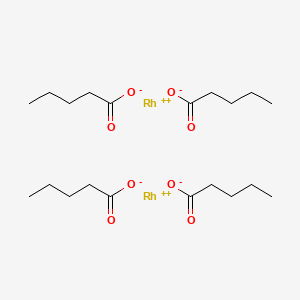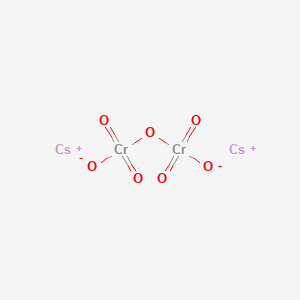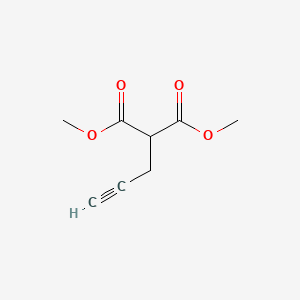
Dimethyl propargylmalonate
Übersicht
Beschreibung
Dimethyl propargylmalonate is a chemical compound used as a reactant in various synthesis processes . It can be used to synthesize nitro methylenecyclopentanes by [3+2] annulation reaction with various nitroalkenes in the presence of Triton B .
Synthesis Analysis
Dimethyl propargylmalonate can be synthesized using various methods. For instance, it can be used as a reactant to synthesize nitro methylenecyclopentanes by [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It can also be used to synthesize propargylmalonamides intermediates, which are applicable in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .Molecular Structure Analysis
The molecular formula of Dimethyl propargylmalonate is HC≡CCH2CH(COOCH3)2. It has a molecular weight of 170.16 .Chemical Reactions Analysis
Dimethyl propargylmalonate can be used as a reactant to synthesize nitro methylenecyclopentanes by [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It can also be used to synthesize propargylmalonamides intermediates, which are applicable in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .Physical And Chemical Properties Analysis
Dimethyl propargylmalonate is a liquid at room temperature. It has a refractive index of n20/D 1.444 and a density of 1.119 g/mL at 20 °C . Its boiling point is 93-95 °C/7 mmHg .Wissenschaftliche Forschungsanwendungen
Transition Metal-Catalyzed Cycloisomerisation
Dimethyl propargylmalonate is used in the synthesis of isotopically labelled diallylmalonates, which are valuable in studying the mechanisms of transition metal-catalyzed cycloisomerisation reactions. This substance allows for the introduction of deuterium-labelled allyl chains and carbon-13 labelled allyl chains, providing insights into the regio- and stereo-selectivity of these reactions (Bray & Lloyd‐Jones, 2001).
Cycloaddition Reactions
Dimethyl propargylmalonate is effective in [2+2+2] cycloaddition reactions catalyzed by iridium complexes. This process results in the production of indane derivatives, demonstrating its utility in the synthesis of various functionalized monoalkynes (Takeuchi, Tanaka, & Nakaya, 2001).
Polymer Synthesis
In polymer chemistry, dimethyl propargylmalonate is used in cyclopolymerization reactions to create polymers with a high regularity of five-membered rings. This application highlights its role in producing highly selective polymer structures, especially when synthesized in supercritical carbon dioxide (Pack, Hur, Kim, & Lee, 2005).
Educational Application in Chemistry
Dimethyl propargylmalonate is also utilized in educational settings, specifically in physical chemistry experiments. It's used for the preparation and characterization of metal oxides and their catalytic performance, providing a comprehensive training platform in various chemistry disciplines (De-hua, Lei, & Ying, 2006).
Asymmetric Catalysis
In organic synthesis, dimethyl propargylmalonate is used to synthesize chiral “click BOX” ligands through copper-catalyzed cycloaddition. This application is significant in asymmetric catalysis, especially in the Henry reaction, offering a route to synthesize compounds with high yields and moderate enantioselectivities (Giunta, Arras, Peluso, & Solinas, 2021).
Cycloisomerization Studies
The compound is also vital in mechanistic studies of cycloisomerization, particularly catalyzed by palladium complexes. Such studies provide insights into the pathways and kinetics of these reactions, contributing to the understanding of complex chemical processes (Goj & Widenhoefer, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-prop-2-ynylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQAXFWWMXTVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404971 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl propargylmalonate | |
CAS RN |
95124-07-5 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl propargylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
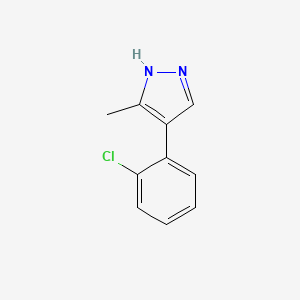
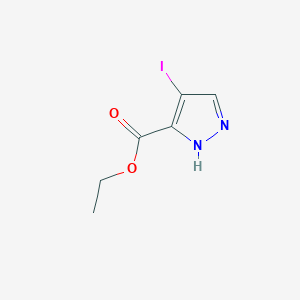
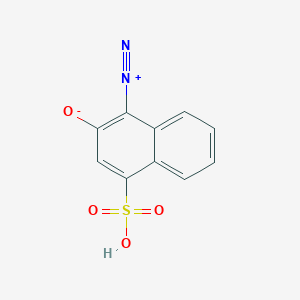
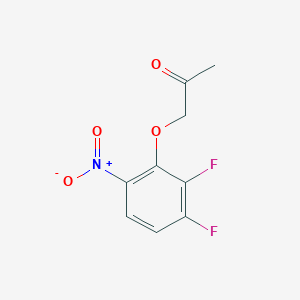
![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
